molecular formula C12H14FNO2S B2677840 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 2325157-55-7

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B2677840
CAS No.: 2325157-55-7
M. Wt: 255.31
InChI Key: SAVWIXSIBGSBSW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one is an organic compound that features a fluorophenoxy group and a thiomorpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of 2-fluorophenol with an appropriate thiomorpholine derivative under specific conditions. Common reagents might include bases like sodium hydride or potassium carbonate to deprotonate the phenol, facilitating nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in various substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include strong bases or nucleophiles like sodium methoxide or ammonia.

Major Products

    Oxidation: Products might include sulfoxides or sulfones.

    Reduction: Products could be alcohol derivatives.

    Substitution: Products would vary depending on the substituent introduced.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site, blocking substrate access. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the thiomorpholine ring might interact with polar residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one
  • 2-(2-Bromophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one
  • 2-(2-Methylphenoxy)-1-(thiomorpholin-4-yl)ethan-1-one

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-thiomorpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2S/c13-10-3-1-2-4-11(10)16-9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVWIXSIBGSBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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